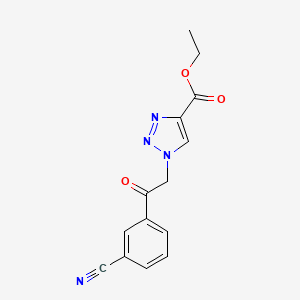
1-(2-(3-氰基苯基)-2-氧代乙基)-1H-1,2,3-三唑-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a compound that falls within the broader class of triazole derivatives. Triazoles are a group of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their various biological activities and applications in medicinal chemistry. The specific structure of ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate suggests that it may have interesting chemical and physical properties, as well as potential applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of related triazole derivatives often involves cyclocondensation reactions or palladium-catalyzed coupling reactions. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions . Similarly, ethyl 1,2,4-triazole-3-carboxylates can be synthesized from carboxylic acid hydrazides and ethyl carbethoxyformimidate . Although the exact synthesis of ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a wide range of compounds with diverse properties. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate has been structurally characterized, crystallizing in the triclinic space group and exhibiting an N–H⋯O hydrogen bond that stabilizes the structure . This suggests that similar hydrogen bonding and crystalline features might be expected in the structure of ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cyclocondensation, alkenylation, benzylation, and alkylation. Direct palladium-catalyzed reactions such as alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with different halides have been reported . These reactions are regioselective and can be used to introduce various substituents into the triazole ring. The reactivity of the triazole ring in ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate could potentially be exploited in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For instance, the presence of a cyano group, as seen in the target compound, can influence the compound's polarity, reactivity, and potential interactions with biological targets. The antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been evaluated, indicating that the cyano group and other substituents can impart significant biological activities to these compounds . This suggests that ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate may also possess interesting biological properties.
科学研究应用
- 非布索坦 (Uloric®) 是一种用于治疗高尿酸血症和痛风性关节炎的药物,它是从这种化合物衍生出来的。非布索坦抑制黄嘌呤氧化酶,降低血液中的尿酸水平。 它被美国食品药品监督管理局 (FDA) 批准,突出了其临床意义 .
- 1-(2-(3-氰基苯基)-2-氧代乙基)-1H-1,2,3-三唑-4-羧酸乙酯作为构建块,用于合成多种杂环化合物。 研究人员已经探索了它在 Biginelli 反应中的应用,导致形成了 3,4-二氢嘧啶-2-酮衍生物 .
- 与我们的化合物结构相关的 2-芳基肼基羧酸乙酯可以作为 Mitsunobu 反应的有机催化剂。 这些化合物通过用催化量的酞菁铁进行有氧氧化生成 2-芳基偶氮羧酸乙酯 .
- 非平面 3,4-二氢嘧啶-2(1H)-酮衍生物 (DHPM) 是药物研究中优选的结构。 围绕此基序的修饰导致了钙通道调节剂、乙型肝炎病毒复制抑制剂、有丝分裂驱动蛋白抑制剂和 α1a-肾上腺素能受体拮抗剂的发现 .
- 该化合物的噻唑部分有助于其反应性。 研究人员已经探索了它的合成和反应性模式,尤其是在噻唑羧酸酯的背景下 .
药物化学与药物开发
杂环合成
有机催化
多方面药理学
噻唑化学
环缩合和环化反应
作用机制
安全和危害
未来方向
属性
IUPAC Name |
ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-21-14(20)12-8-18(17-16-12)9-13(19)11-5-3-4-10(6-11)7-15/h3-6,8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTVKWBMKGGODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)
![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)
![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)
![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)
![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)